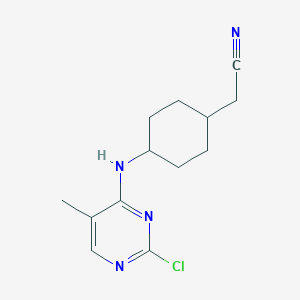
6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pentylsulfanyl)-3,7-dihydro-2H-purin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pentylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pentylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of formamide and formic acid derivatives under high-temperature conditions.
Introduction of Substituents: The methyl, 2-methylprop-2-en-1-yl, and pentylsulfanyl groups are introduced through alkylation reactions using appropriate alkyl halides and thiols.
Cyclization: The final step involves cyclization to form the tetrahydro-1H-purine-2,6-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity.
化学反応の分析
Types of Reactions
3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pentylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl and pentylsulfanyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
科学的研究の応用
3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pentylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pentylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or proteases.
Pathways Involved: Inhibition of enzyme activity, leading to downstream effects on cellular processes such as cell proliferation or apoptosis.
類似化合物との比較
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate with mild stimulant properties.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pentylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
分子式 |
C15H22N4O2S |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
3-methyl-7-(2-methylprop-2-enyl)-8-pentylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C15H22N4O2S/c1-5-6-7-8-22-15-16-12-11(19(15)9-10(2)3)13(20)17-14(21)18(12)4/h2,5-9H2,1,3-4H3,(H,17,20,21) |
InChIキー |
XMSHODMWPAMWES-UHFFFAOYSA-N |
正規SMILES |
CCCCCSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14097312.png)
![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14097317.png)
![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097323.png)
![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B14097336.png)

![6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14097363.png)
![[8-(4-bromophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14097376.png)
![2-{2-bromo-6-fluoro-3-[(2R)-oxiran-2-ylmethoxy]phenyl}-1,3-dioxolane](/img/structure/B14097382.png)
![(4-chlorophenyl) (3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14097388.png)
![1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097396.png)
![1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097398.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14097403.png)

